2-benzamido-4,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide
Description
2-benzamido-4,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound features a thiophene ring substituted with benzamido, dimethyl, and morpholin-4-ylethyl groups, making it a unique and potentially valuable molecule for various scientific research applications.
Properties
IUPAC Name |
2-benzamido-4,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-14-15(2)27-20(22-18(24)16-6-4-3-5-7-16)17(14)19(25)21-8-9-23-10-12-26-13-11-23/h3-7H,8-13H2,1-2H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOYLXTUNCEXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NCCN2CCOCC2)NC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-4,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide can be achieved through multi-step organic synthesis. One common method involves the condensation of 2,4-dimethylthiophene-3-carboxylic acid with benzoyl chloride to form the benzamido derivative. This intermediate is then reacted with 2-(morpholin-4-yl)ethylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and process intensification can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-benzamido-4,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamido group can be reduced to form the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the benzamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-benzamido-4,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-benzamido-4,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-benzamido-4,5-dimethylthiophene-3-carboxamide: Lacks the morpholin-4-ylethyl group.
4,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide: Lacks the benzamido group.
2-benzamido-4,5-dimethylthiophene: Lacks the carboxamide group.
Uniqueness
2-benzamido-4,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide is unique due to the presence of both benzamido and morpholin-4-ylethyl groups, which may confer distinct biological activities and chemical properties. This combination of functional groups makes it a valuable compound for various research applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
